6-Methoxy-2-(4-methylphenyl)-1H-indole-3-carbaldehyde
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Overview
Description
6-Methoxy-2-(p-tolyl)-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This specific compound features a methoxy group at the 6th position, a p-tolyl group at the 2nd position, and a carbaldehyde group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(p-tolyl)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazines react with aldehydes or ketones in the presence of an acid catalyst. For this compound, the starting materials would include 6-methoxyphenylhydrazine and p-tolualdehyde. The reaction typically proceeds under reflux conditions with an acid catalyst such as hydrochloric acid or acetic acid.
Industrial Production Methods
Industrial production of 6-Methoxy-2-(p-tolyl)-1H-indole-3-carbaldehyde may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(p-tolyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 6-Methoxy-2-(p-tolyl)-1H-indole-3-carboxylic acid.
Reduction: 6-Methoxy-2-(p-tolyl)-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2-(p-tolyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(p-tolyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and p-tolyl groups can influence the compound’s binding affinity and specificity for these targets, while the aldehyde group can participate in covalent interactions with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-phenyl-1H-indole-3-carbaldehyde: Similar structure but with a phenyl group instead of a p-tolyl group.
6-Methoxy-2-(p-tolyl)-1H-indole-3-carboxylic acid: Oxidized form of the compound.
6-Methoxy-2-(p-tolyl)-1H-indole-3-methanol: Reduced form of the compound.
Uniqueness
6-Methoxy-2-(p-tolyl)-1H-indole-3-carbaldehyde is unique due to the specific combination of functional groups, which can influence its reactivity and biological activity. The presence of the methoxy group at the 6th position and the p-tolyl group at the 2nd position can enhance its stability and binding interactions compared to other similar compounds.
Properties
CAS No. |
920514-82-5 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6-methoxy-2-(4-methylphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c1-11-3-5-12(6-4-11)17-15(10-19)14-8-7-13(20-2)9-16(14)18-17/h3-10,18H,1-2H3 |
InChI Key |
GPCUYMJZSMCQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(N2)C=C(C=C3)OC)C=O |
Origin of Product |
United States |
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